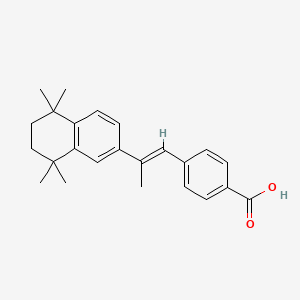
SMER 3
Descripción general
Descripción
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is a chemical compound with the molecular formula C11H4N4O2 . It is used in the field of organic chemistry as a building block .
Synthesis Analysis
The synthesis of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one involves a reaction with acetic acid in ethanol at 20℃ for 18 hours . The mixture is then heated to gentle reflux for another 6 hours. After cooling to room temperature, the resulting precipitate is filtered and washed with water to yield the compound as a pale yellow solid .Molecular Structure Analysis
The molecular structure of 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one is planar with potential intramolecular C N⋯S interactions . This structure shows a small torsion angle .Physical And Chemical Properties Analysis
9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one has a molecular weight of 224.18 g/mol . Other physical and chemical properties such as boiling point, density, and melting point are not well-documented in the literature.Aplicaciones Científicas De Investigación
Inhibición de la ligasa de ubiquitina SCFMET30
SMER 3 es un inhibidor selectivo de la ligasa de ubiquitina Skp1-Cullin-F-box (SCF) MET30 . Esta ligasa E3 juega un papel crucial en la regulación de la transcripción, el control del ciclo celular y la respuesta inmunitaria .
Mejora de la rapamicina
This compound actúa como un potenciador de la rapamicina a pequeña molécula . Mejora la letalidad de las células de levadura en respuesta a la rapamicina .
Regulación al alza de los genes de biosíntesis de metionina
A una concentración de 5 μM, this compound regula al alza un conjunto de genes de biosíntesis de metionina . Esta alteración del complejo SCF MET30 previene la ubiquitinación de las proteínas diana, incluida Met4 .
Bloqueo de la proliferación celular
Se ha encontrado que this compound bloquea la proliferación celular . Esta propiedad podría ser útil en el estudio del crecimiento y la división celular.
Aplicaciones potenciales en la investigación del cáncer
Como las ligasas de ubiquitina E3 están involucradas en la tumorigénesis, this compound tiene aplicaciones potenciales en la investigación del cáncer . Al inhibir la ligasa de ubiquitina SCF MET30, podría afectar potencialmente el crecimiento de las células cancerosas.
Descubrimiento de fármacos en el sistema ubiquitina-proteasoma
El sistema ubiquitina-proteasoma juega un papel crucial en los procesos celulares como la degradación de proteínas, la apoptosis, el ciclo celular y la reparación del ADN . This compound, como inhibidor de una ligasa de ubiquitina E3, podría ser una herramienta valiosa en el descubrimiento de nuevos fármacos dirigidos a este sistema.
Safety and Hazards
Mecanismo De Acción
Target of Action
SMER 3, also known as 9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one, primarily targets the Skp1-Cullin-F-box (SCF)Met30 ubiquitin ligase . This E3 ligase plays a crucial role in regulating transcription, cell-cycle control, and immune response .
Mode of Action
This compound acts as a selective inhibitor of the SCF Met30 ubiquitin ligase . It enhances the growth inhibitory effect of Rapamycin by inhibiting SCF Met30 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitination pathway . By inhibiting the SCF Met30 ubiquitin ligase, this compound prevents the ubiquitination of target proteins, including Met4 . This alteration in the SCF Met30 complex leads to the upregulation of a set of methionine biosynthesis genes .
Result of Action
The inhibition of SCF Met30 by this compound results in the blockage of Met4 ubiquitination . This leads to an enhancement of Rapamycin’s growth inhibitory effect . In yeast cells, exposure to this compound has been shown to block cell proliferation .
Action Environment
The action of this compound can be influenced by environmental factors such as the solvent used. For instance, the use of DMSO as a solvent can impact the solubility and therefore the efficacy of this compound . Additionally, the stability of this compound may be affected by storage conditions .
Propiedades
IUPAC Name |
13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,14-heptaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4N4O2/c16-9-6-4-2-1-3-5(6)7-8(9)13-11-10(12-7)14-17-15-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSSAKVWCKFRHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NON=C4N=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340952 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67200-34-4 | |
| Record name | SMER3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-Indeno-[1,2-e]-[1,2,5]-oxadiazolo-[3,4-b]-pyrazin-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of SMER3?
A1: SMER3 acts as a selective inhibitor of an SCF family E3 ubiquitin ligase. [1, 4] While the specific ligase targeted by SMER3 is not identified in these abstracts, its inhibitory action ultimately prevents the proteasomal degradation of certain proteins. This mechanism is highlighted in the context of IL-7 signaling, where SMER3 blocks the degradation of both the IL-7 receptor alpha (CD127) and the suppressor of cytokine signaling protein CIS. [1]
Q2: How does SMER3 impact IL-7 signaling in human CD8 T cells?
A2: Research indicates that SMER3 interferes with the IL-7-mediated downregulation of CD127. [1] Normally, IL-7 binding triggers CD127 internalization and phosphorylation, ultimately leading to its proteasomal degradation. SMER3, by inhibiting an E3 ligase, prevents this degradation, potentially enhancing IL-7 signaling. This mechanism is further supported by the observation that SMER3 blocks the degradation of CIS, a protein involved in the negative regulation of IL-7 signaling. [1]
Q3: Beyond IL-7 signaling, are there other cellular processes where SMER3 demonstrates activity?
A3: While the provided research primarily focuses on IL-7 signaling, one study suggests a potential role for SMER3 in regulating muscle atrophy. [3] This implies that the targeted E3 ligase might play a broader role in protein homeostasis and cellular processes beyond immune regulation. Further research is needed to elucidate these additional mechanisms.
Q4: Are there any insights into the structural characteristics of SMER3?
A4: Unfortunately, the provided abstracts do not offer specific details regarding the molecular formula, weight, or spectroscopic data of SMER3 (9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one). Accessing this information would require referring to the full research articles or other chemical databases.
Q5: What potential therapeutic applications are suggested for SMER3 based on its mechanism of action?
A5: Given its ability to enhance IL-7 signaling, SMER3 holds promise as a potential therapeutic target for conditions where boosting immune responses is beneficial. For instance, it could be explored as an adjuvant therapy in HIV+ individuals exhibiting poor immunological response to antiretroviral therapy. [1] Furthermore, its potential role in mitigating muscle atrophy [3] warrants further investigation for applications in muscle wasting disorders or cancer-associated cachexia.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



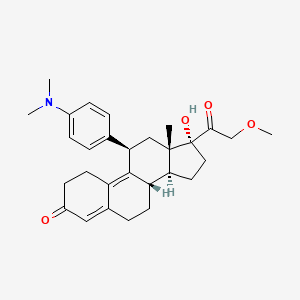
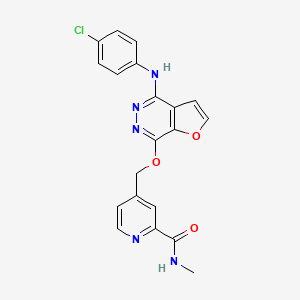
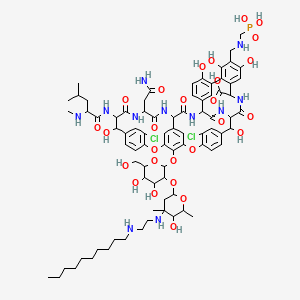

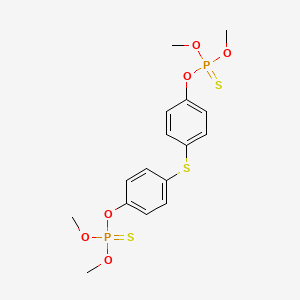
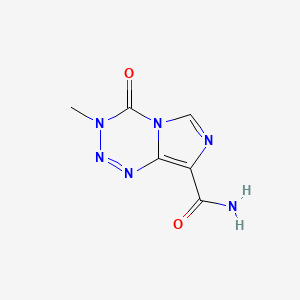
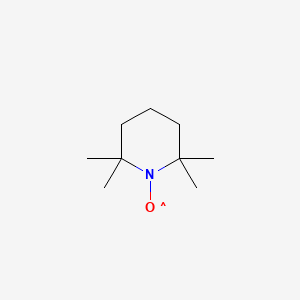


![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)
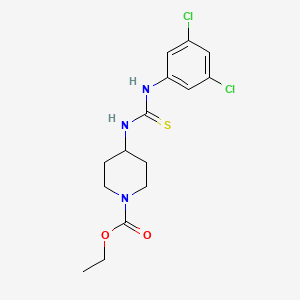
![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)
